Octadeca-8,12,14-trienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

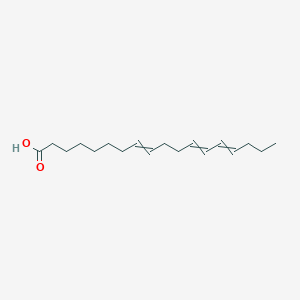

Octadeca-8,12,14-trienoic acid is a polyunsaturated fatty acid with an 18-carbon backbone and three double bonds located at the 8th, 12th, and 14th positions. This compound is part of the broader family of octadecatrienoic acids, which are known for their diverse biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadeca-8,12,14-trienoic acid can be achieved through various methods, including enzymatic oxidation and chemical synthesis. One common approach involves the enzymatic oxidation of precursor fatty acids in specific algae, such as the red alga Lithothamnion corallioides . This process typically involves the use of specific enzymes that facilitate the formation of the desired trienoic acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic processes. These processes are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and purify the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions

Octadeca-8,12,14-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation can be used to reduce the double bonds, resulting in saturated fatty acids.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon backbone.

Major Products Formed

Tetraenoic Acids: Formed through oxidation processes.

Hydroxy Acids: Result from enzymatic oxidation involving the incorporation of oxygen atoms.

Scientific Research Applications

Octadeca-8,12,14-trienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex organic molecules.

Biology: Studied for its role in cellular processes and metabolic pathways.

Industry: Utilized in the production of biodegradable polymers and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of octadeca-8,12,14-trienoic acid involves its incorporation into cellular lipids, where it can influence membrane fluidity and signaling pathways. It is known to interact with transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family, thereby regulating gene expression . Additionally, it can induce ferroptosis, a form of regulated cell death, in cancer cells by promoting lipid peroxidation .

Comparison with Similar Compounds

Octadeca-8,12,14-trienoic acid can be compared with other similar compounds, such as:

α-Linolenic Acid (9Z,12Z,15Z): Found in many cooking oils and known for its omega-3 fatty acid properties.

γ-Linolenic Acid (6Z,9Z,12Z): Found in evening primrose oil and known for its anti-inflammatory effects.

α-Eleostearic Acid (9Z,11E,13E): Main component of tung oil, used in industrial applications.

These compounds share similar structural features but differ in the position and configuration of their double bonds, leading to unique properties and applications.

Properties

CAS No. |

395069-52-0 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-8,12,14-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-7,10-11H,2-3,8-9,12-17H2,1H3,(H,19,20) |

InChI Key |

KXFKSHZDBJGKLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CCCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.